molecular formula C13H19NO5S B7590289 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

Cat. No. B7590289
M. Wt: 301.36 g/mol
InChI Key: YFPYRDHNGRAGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MPA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid is also believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has also been shown to reduce pain and fever by inhibiting the activity of COX enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is that it has well-established synthesis methods, making it relatively easy to obtain. 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has also been extensively studied, so there is a large body of literature available on its properties and potential applications. One limitation of using 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research involving 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. One area of research could be the development of new drugs based on the structure of 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. Another area of research could be the investigation of the potential use of 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in the treatment of other diseases, such as autoimmune diseases. Additionally, further research could be conducted to better understand the mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been well-established and is a relatively simple process.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in studies investigating the mechanisms of inflammation. 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid can inhibit the growth of cancer cells and induce apoptosis in cancer cells. 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that 2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid can inhibit the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease, and can also protect dopaminergic neurons, which are affected in Parkinson's disease.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-10(2)8-14(9-13(15)16)20(17,18)12-6-4-11(19-3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPYRDHNGRAGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

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